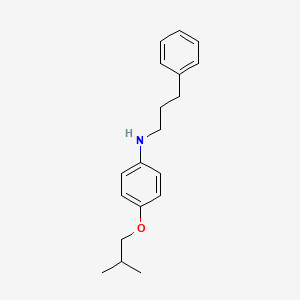
4-Isobutoxy-N-(3-phenylpropyl)aniline
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-N-(3-phenylpropyl)aniline typically involves the reaction of aniline derivatives with isobutyl bromide and 3-phenylpropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield .
化学反应分析
Types of Reactions
4-Isobutoxy-N-(3-phenylpropyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
4-Isobutoxy-N-(3-phenylpropyl)aniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Isobutoxy-N-(3-phenylpropyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 4-Isobutoxy-N-(2-phenylethyl)aniline
- 4-Isobutoxy-N-(4-phenylbutyl)aniline
- 4-Isobutoxy-N-(3-phenylpropyl)benzamide
Uniqueness
4-Isobutoxy-N-(3-phenylpropyl)aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its isobutoxy group and phenylpropyl chain contribute to its reactivity and interaction with various molecular targets, making it a valuable compound in research .
生物活性
4-Isobutoxy-N-(3-phenylpropyl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, often referred to as a substituted aniline, features an isobutoxy group and a phenylpropyl moiety attached to the aniline core. Its structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: CHNO
- Molecular Weight: 298.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the isobutoxy group enhances lipophilicity, which may facilitate membrane penetration and interaction with cellular components.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes, which could lead to alterations in metabolic pathways.
- Receptor Modulation: It might act as a modulator for certain receptors involved in signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antioxidant Activity: Preliminary studies suggest that this compound exhibits antioxidant properties, potentially scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties: Investigations into its antimicrobial effects have shown promise against various bacterial strains.
- Cytotoxicity: The compound has been evaluated for cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Case Studies and Experimental Data
A series of studies have been conducted to assess the biological activity of this compound:
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Similarities | Differences |
|---|---|---|
| N-(3-Phenylpropyl)-4-methoxyaniline | Similar aniline structure | Different substituents affecting activity |
| N-(2-Methylphenyl)-4-isobutoxyaniline | Shares isobutoxy group | Varying phenolic structure impacts potency |
属性
IUPAC Name |
4-(2-methylpropoxy)-N-(3-phenylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-16(2)15-21-19-12-10-18(11-13-19)20-14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13,16,20H,6,9,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTLUOFSXMCQJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)NCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















